

Comprehensive Comparison Guide: HPLC Analysis of 4-Amino-2-methoxybutanoic Acid Reference Standard

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Compound of Interest

Compound Name:	4-Amino-2-methoxybutanoic acid
CAS No.:	1339419-26-9
Cat. No.:	B3039800

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Executive Summary & Compound Profile

4-Amino-2-methoxybutanoic acid (CAS: 1339419-26-9) is a structural analog of the neurotransmitter GABA (

-aminobutyric acid) and the pharmaceutical intermediate GABOB (4-amino-2-hydroxybutanoic acid). Unlike standard

-amino acids, this compound possesses a

-amino group and an

-methoxy substituent, creating a unique zwitterionic profile that presents significant chromatographic challenges.

This guide objectively compares the performance of three distinct HPLC methodologies for the analysis of this reference standard. Due to its high polarity and lack of a strong UV chromophore, standard Reverse Phase (RP) methods are often insufficient.

Compound Snapshot

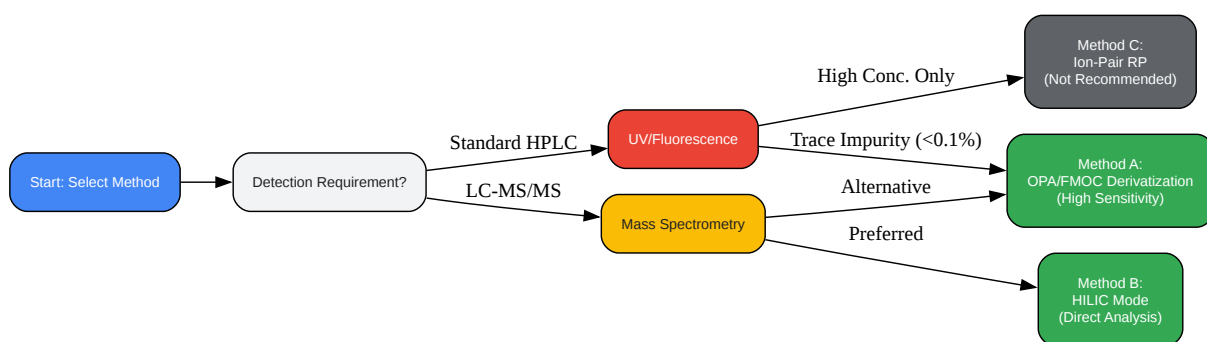
Property	Detail
Chemical Name	4-Amino-2-methoxybutanoic acid
CAS Number	1339419-26-9
Molecular Formula	
Molecular Weight	133.15 g/mol
Structural Class	-Amino Acid / GABA Analog
Key Challenge	High polarity (early elution) & weak UV absorbance (200-210 nm only).

Comparative Methodology Analysis

The following table contrasts the three primary strategies for retaining and detecting **4-Amino-2-methoxybutanoic acid**.

Feature	Method A: Pre-Column Derivatization (OPA/FMOC)	Method B: HILIC (Hydrophilic Interaction)	Method C: Ion-Pair RP-HPLC
Retention Mechanism	Hydrophobic interaction of derivatized tag	Partitioning into water-enriched layer	Ion-pairing with hydrophobic counter-ion
Sensitivity	High (Fluorescence/UV 338 nm)	Medium (CAD/ELSD) to High (MS)	Low (UV 210 nm)
Peak Shape	Sharp, Gaussian	Often broad; sensitive to sample diluent	Good, but prone to tailing
Robustness	Excellent (Industry Standard)	Moderate (Long equilibration times)	Low (Drifting retention times)
Suitability	Recommended for QC/Purity	Recommended for LC-MS	Legacy/Research only

Decision Matrix (DOT Diagram)



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Figure 1: Decision matrix for selecting the optimal analytical technique based on detection limits and instrumentation.

Recommended Protocol: Pre-Column Derivatization (OPA)

This method is the Gold Standard for amino acid analysis (e.g., Agilent AminoQuant, Waters AccQ-Tag). It solves both the retention issue (by adding a hydrophobic tag) and the detection issue (by creating a fluorophore).

Mechanism

The primary amine at position 4 reacts with o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative.

- Reaction Time: Instantaneous (< 30 seconds).
- Stability: Derivatives are stable for ~15-30 minutes; online autosampler derivatization is required.

Experimental Conditions[1]

Parameter	Setting
Column	C18 Rapid Resolution (e.g., ZORBAX Eclipse Plus C18), 4.6 x 100 mm, 3.5 µm
Mobile Phase A	40 mM , pH 7.8 (adjusted with)
Mobile Phase B	Acetonitrile : Methanol : Water (45:45:10 v/v)
Flow Rate	1.0 mL/min
Column Temp	40°C
Detection	UV 338 nm (Reference 390 nm) or Fluorescence (Ex 340 nm / Em 450 nm)
Injection Vol	1-5 µL (Derivatized)

Retention Behavior (Relative)

The methoxy group at position 2 makes this compound slightly more lipophilic than its hydroxy-analog (GABOB) but less lipophilic than unsubstituted GABA.

- Elution Order (OPA Derivatives):
 - Aspartic Acid (Most Polar)
 - Glutamic Acid[1]
 - GABOB (4-amino-2-hydroxybutanoic acid)
 - **4-Amino-2-methoxybutanoic acid** (Target)
 - GABA (4-aminobutanoic acid)
 - Methionine

Expected Retention Time: ~4.5 - 5.2 minutes (depending on exact gradient slope). The peak will be well-resolved from the void volume (

min).

Alternative Protocol: HILIC-MS (Direct Analysis)

For laboratories equipped with Mass Spectrometry, HILIC offers a direct measurement without the complexity of chemical derivatization.

Experimental Conditions^{[1][2][3]}

Parameter	Setting
Column	Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide), 2.1 x 100 mm, 1.7 μ m
Mobile Phase A	10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B	Acetonitrile
Gradient	90% B to 50% B over 10 minutes
Flow Rate	0.3 mL/min
Detection	MS (ESI Positive Mode), MRM Transition
MRM Target	Precursor: 134.1 Product: 74.0 (Loss of methoxy-formic acid fragment)

Critical Success Factors

- Sample Diluent: Must be high organic (e.g., 80% Acetonitrile). Injecting an aqueous sample will cause peak splitting.
- Equilibration: HILIC columns require extensive equilibration (minimum 20 column volumes) between runs to maintain stable retention times.

Scientific Validation & Troubleshooting

Distinguishing Isomers

A critical risk in analyzing this standard is confusing it with its structural isomers.

- Target: **4-Amino-2-methoxybutanoic acid** (GABA analog).
- Isomer 1: 2-Amino-4-methoxybutanoic acid (Methionine analog).
- Isomer 2: 4-Amino-3-methoxybutanoic acid.

Differentiation Strategy: In the OPA-Derivatization method,

-amino acids (Isomer 1) react differently than

-amino acids (Target).

-amino acids form highly stable chelates, while

-amino derivatives elute significantly later due to the lack of the proximal carboxylate effect on the derivative's polarity. The Target will elute AFTER Isomer 1.

Purity Assessment Workflow

To validate the reference standard purity:

- Run a Blank to confirm no system peaks at the target RT.
- Run the Reference Standard (100 µg/mL).
- Calculate Tailing Factor ():
): Acceptable range
.
- Check for GABA Impurity: GABA is a likely synthetic precursor or byproduct. It will elute after the target in OPA-RP methods.

References

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